molecular formula C9H12BrN B2721971 2-(4-Bromophenyl)propan-1-amine CAS No. 256381-13-2

2-(4-Bromophenyl)propan-1-amine

Cat. No. B2721971
CAS RN: 256381-13-2
M. Wt: 214.106
InChI Key: HVTXSPFHZMRKMS-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)propan-1-amine” is a chemical compound that is a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-Bromophenylacetic acid can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .

Scientific Research Applications

Synthesis and Development of Antimicrobial Agents

2-(4-Bromophenyl)propan-1-amine and its derivatives have been explored for the synthesis of various compounds with potential medical applications. For instance, a study by Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).

Catalyst in Chemical Reactions

In another research, Lygin and Meijere (2009) demonstrated the use of o-Bromophenyl isocyanide, a related compound, in catalyzing the formation of 1-substituted benzimidazoles, indicating its role as a catalyst in certain chemical reactions (Lygin & Meijere, 2009).

Material Science and Corrosion Inhibition

From a materials science perspective, the compound has been evaluated in studies related to corrosion inhibition. Kaya et al. (2016) investigated derivatives of 2-amino-4-(4-bromophenyl)-thiazole for their potential in inhibiting corrosion of iron, using computational methods (Kaya et al., 2016).

Synthesis of Hyperbranched Polymers

Tanaka, Iso, and Takeuchi (2003) explored the synthesis of hyperbranched polymers containing triphenylamine and phenylenevinylene units, using tris(4-bromophenyl)amine, a related compound, demonstrating its application in polymer chemistry (Tanaka et al., 2003).

Crystallography and Molecular Structure Analysis

The compound and its derivatives have also been used in crystallography and molecular structure analysis. For example, the synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives were conducted to understand their crystal structures, as shown by Nadaf et al. (2019) (Nadaf et al., 2019).

Oxidation Reactions in Electrochemistry

In the field of electrochemistry, Pletcher and Zappi (1989) investigated the indirect anodic oxidation of amines mediated by brominated aryl amines, highlighting another chemical application of this compound (Pletcher & Zappi, 1989).

Safety and Hazards

The safety data sheet for a related compound, “2-(4-BROMOPHENYL)PROPAN-1-AMINE”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the study of “2-(4-Bromophenyl)propan-1-amine” and related compounds could involve further exploration of their synthesis, structural analysis, and potential biological activities .

properties

IUPAC Name

2-(4-bromophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTXSPFHZMRKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Phenyl-propylamine (1 g, 7.4 mmol) was dissolved in n-hexane (30 mL) and HBr/aq (5 drops) together with ZnBr on silica (1.75 mmol/g, 1 g). Br2 (14.8 mmol, 900 μL) was slowly added and the slurry was stirred over night. The slurry was diluted with ethyl acetate (300 mL) and washed with 2M Na2CO3 (300 mL). The organic phase was dried over Na2SO4, filtered and evaporated to dryness. Purification and separation of regioisomers was done on semi prep-HPLC C18-column (H2O:CH3CN, 1% NH4OAc buffer, gradient 10% to 60% CH3CN, 30 min). Yield 23%
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
900 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3.00 g (14.3 mmol) 2-(4-bromo-phenyl)-propionitrile and 40 mL ammonia solution (7N in methanol) is charged with 0.30 g Raney nickel. The mixture is stirred under an atmosphere of hydrogen (50 psi) at r.t. for 34 h. The mixture is filtered and the solvent is removed in vacuo. The crude product is used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two

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